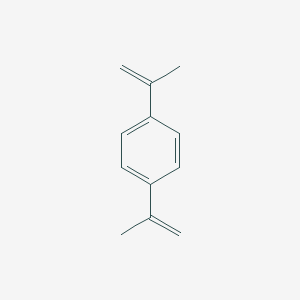

1,4-Diisopropenylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84197. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(prop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENYUPUKNXGVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038794 | |

| Record name | 1,4-Bis(1-methylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-18-1 | |

| Record name | 1,4-Diisopropenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisopropenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diisopropenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(1-methylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(1-methylvinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIISOPROPENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25D5LMF5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diisopropenylbenzene: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropenylbenzene (p-DIB) is an aromatic organic compound with the chemical formula C₁₂H₁₄. It consists of a benzene ring substituted with two isopropenyl groups at the para position.[1][2] This bifunctional monomer is of significant interest in polymer chemistry due to its ability to act as a crosslinking agent and a building block for specialty polymers. Its unique reactivity allows for the formation of polymers with enhanced thermal stability, mechanical strength, and chemical resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of this compound, along with detailed experimental protocols and spectroscopic data.

Chemical Structure and Identification

The structure of this compound is characterized by a central benzene ring with two isopropenyl [-C(CH₃)=CH₂] groups attached at positions 1 and 4.

| Identifier | Value |

| IUPAC Name | 1,4-bis(prop-1-en-2-yl)benzene[1][2] |

| CAS Number | 1605-18-1[1][2] |

| Molecular Formula | C₁₂H₁₄[1][2] |

| Molecular Weight | 158.24 g/mol [1] |

| SMILES | CC(=C)c1ccc(C=C)c(C)c1 |

| InChI | InChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid or solid | [3] |

| Melting Point | 65 °C | |

| Boiling Point | 239.9 °C | |

| Density | 0.873 g/cm³ | [3] |

| Flash Point | 93.3 °C | [3] |

| Vapor Pressure | 0.0606 mmHg at 25 °C | [3] |

| Refractive Index | 1.515 | [3] |

| Solubility | Soluble in acetone, alcohol, ether, and benzene. Insoluble in water. | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic dehydrogenation of 1,4-diisopropylbenzene.[5][6][7][8][9][10]

Experimental Protocol: Dehydrogenation of 1,4-Diisopropylbenzene

This protocol describes a general procedure for the gas-phase dehydrogenation of 1,4-diisopropylbenzene.

Materials:

-

1,4-Diisopropylbenzene

-

Steam

-

Solid catalyst (e.g., iron oxide-based, promoted with potassium and magnesium compounds)[7]

-

Inert gas (e.g., nitrogen) for purging

Equipment:

-

Fixed-bed reactor

-

Vaporizer

-

Superheater

-

Condenser

-

Gas-liquid separator

-

Temperature and pressure controllers

Procedure:

-

The fixed-bed reactor is packed with the dehydrogenation catalyst.

-

The system is purged with an inert gas to remove any air.

-

1,4-Diisopropylbenzene is fed into a vaporizer and then mixed with superheated steam.

-

The mixture of 1,4-diisopropylbenzene and steam is passed through the heated catalyst bed in the reactor.

-

The reaction is typically carried out at a temperature range of 500-650 °C and at a liquid hourly space velocity (LHSV) of 0.1 to 1.0 h⁻¹.[7]

-

The effluent from the reactor, containing this compound, unreacted 1,4-diisopropylbenzene, and byproducts, is cooled in a condenser.

-

The condensed liquid is collected in a gas-liquid separator.

-

The crude product is then purified by distillation to isolate the this compound.

References

- 1. figshare.com [figshare.com]

- 2. This compound | C12H14 | CID 74148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE1568116A1 - Process for the preparation of p-diisopropylbenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1605-18-1 | Benchchem [benchchem.com]

- 6. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]

- 7. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]

- 8. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]

p-Diisopropenylbenzene synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of p-Diisopropenylbenzene

Introduction

p-Diisopropenylbenzene (p-DIPEB) is an aromatic organic compound with the formula C₆H₄(C(CH₃)=CH₂)₂. It serves as a valuable monomer and chemical intermediate in the production of various polymers, resins, and stabilizers. Its primary route of synthesis is through the dehydrogenation of its precursor, p-diisopropylbenzene (p-DIPB). The subsequent purification of p-DIPEB is a critical step, as the presence of olefinic impurities can adversely affect polymerization processes and the quality of the final products. This guide provides a detailed overview of the synthesis and purification methods for p-diisopropenylbenzene, tailored for researchers, scientists, and professionals in drug development and polymer science.

Synthesis of p-Diisopropenylbenzene

The industrial synthesis of p-diisopropenylbenzene is predominantly a two-step process: first, the synthesis of the precursor p-diisopropylbenzene, followed by its catalytic dehydrogenation.

Precursor Synthesis: p-Diisopropylbenzene (p-DIPB)

p-Diisopropylbenzene is typically produced as a byproduct during the synthesis of cumene or synthesized directly through the alkylation of benzene or cumene with propylene.[1][2] This reaction is catalyzed by various Lewis acids, such as aluminum trichloride, or solid acid catalysts like zeolites.[1][3] The process yields a mixture of diisopropylbenzene isomers (ortho-, meta-, and para-).

-

Reaction: C₆H₅CH(CH₃)₂ + CH₃CH=CH₂ → C₆H₄(CH(CH₃)₂)₂

-

Catalysts: Lewis acids (e.g., AlCl₃), solid acid catalysts (e.g., TEA-Mordenite).[1][3]

-

Process: The alkylation process often results in a mixture of isomers. To obtain the desired p-isomer, subsequent isomerization and fractional distillation steps are necessary.[4][5][6] The isomerization of a mixture of diisopropylbenzenes can be performed to enrich the p-isomer content.[7]

Dehydrogenation of p-Diisopropylbenzene

The core synthesis step involves the catalytic dehydrogenation of p-DIPB to form p-DIPEB.[8][9] This is a gas-phase reaction carried out at high temperatures, typically in the presence of steam.

-

Reaction: C₆H₄(CH(CH₃)₂)₂ → C₆H₄(C(CH₃)=CH₂)₂ + 2H₂

-

Catalysts: The dehydrogenation is generally performed using catalysts based on iron oxide, often promoted with other compounds like potassium and magnesium.[8][10]

-

By-products: This process inevitably produces a range of olefinic impurities, which complicate the purification stage. Common impurities include isopropylstyrene, divinylbenzene, and isopropenylstyrene.[8]

Experimental Protocol: Dehydrogenation of p-DIPB

The following protocol describes a general procedure for the gas-phase dehydrogenation of p-diisopropylbenzene.

-

Catalyst Preparation: A solid catalyst, typically composed of an iron compound, a potassium compound, and a magnesium compound, is loaded into a fixed-bed reactor.[10]

-

Reactor Setup: The p-DIPB feed is vaporized and mixed with superheated steam. The weight ratio of steam to p-DIPB can range from 3:1 to 60:1, with a preferred range of 10:1 to 50:1.[10]

-

Reaction Conditions: The mixture of p-DIPB vapor and steam is passed through the catalyst bed at a high temperature, typically ranging from 380°C to 420°C.[11] The reaction is often conducted at sub-atmospheric pressures to favor the dehydrogenation equilibrium.[11]

-

Product Collection: The effluent gas from the reactor, known as the dehydrogenation mixture, is cooled to condense the organic components. This mixture contains the desired p-diisopropenylbenzene, unreacted p-diisopropylbenzene, and various organic impurities.[8]

Purification of p-Diisopropenylbenzene

Purification is a challenging yet crucial step due to the high reactivity of p-DIPEB and the presence of closely boiling impurities. Attempts to use batch fractional distillation often lead to polymerization of the product into a gel at elevated temperatures.[8]

Continuous Fractional Distillation

It has been found that a continuous distillation process can successfully separate p-DIPEB from organic impurities without significant polymer formation.[8] This method involves a series of distillation columns to isolate the various components of the dehydrogenation mixture.

A typical purification process for crude p-DIPB (the precursor) involves multiple distillation units to separate benzene, cumene, and other hydrocarbons, ultimately yielding high-purity p-DIPB.[12][13] A similar multi-column strategy is applied post-dehydrogenation.

Impurity Treatment via Hydrogenation

To improve separation efficiency and recover valuable materials, the impurity stream from the distillation can be treated through hydrogenation.[8][9]

-

Full Hydrogenation: The organic impurities can be fully hydrogenated to convert them back into saturated compounds. For example, isopropenylstyrene is converted back into ethylisopropylbenzene, and the desired p-DIPEB precursor (p-DIPB) can be regenerated. This mixture of saturated compounds can then be more easily separated by fractional distillation, and the regenerated p-DIPB can be recycled back to the dehydrogenation reactor.[8]

-

Selective Hydrogenation: In some processes, selective hydrogenation is used. For instance, isopropenylstyrene can be selectively hydrogenated in the presence of a rhodium catalyst to reduce its concentration before recycling other components.[8]

Experimental Protocol: Continuous Distillation Purification

The following outlines a general protocol for purifying the crude dehydrogenation mixture.

-

Initial Separation: The crude dehydrogenation mixture is fed continuously into a primary recovery distillation column.[8][9]

-

Product Recovery: In this column, p-diisopropenylbenzene is separated as an overhead or side-stream product, while the higher-boiling impurities and unreacted p-DIPB are collected from the bottom.

-

Impurity Processing: The bottom stream containing impurities is sent to a hydrogenation unit.

-

Hydrogenation: The impurities are fully hydrogenated in the presence of a suitable catalyst (e.g., rhodium) and hydrogen gas. This converts unsaturated impurities into their saturated analogs and regenerates p-DIPB.[8]

-

Final Distillation: The hydrogenated mixture is then fed to a second fractional distillation column to separate the regenerated p-DIPB from the saturated organic impurities. The purified, regenerated p-DIPB is then recycled.[8][9]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of p-diisopropenylbenzene and its precursor.

Table 1: Typical Composition of Crude p-Diisopropylbenzene Feedstock

| Component | Weight Percentage (%) | Molar Percentage (%) |

|---|---|---|

| p-Diisopropylbenzene | 67.43 | 48.2 |

| Benzene | 25.72 | 38.2 |

| Propane | 3.65 | 9.6 |

| Cumene | 2.69 | 2.6 |

| Propene | 0.51 | 1.4 |

Data derived from a representative crude mixture composition.[12][13]

Table 2: Dehydrogenation Reaction Conditions

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 380 - 420 °C | [11] |

| Pressure | Sub-atmospheric | [11] |

| Catalyst | Iron oxide, potassium, magnesium compounds | [10] |

| Steam to p-DIPB Ratio (wt/wt) | 10:1 to 50:1 |[10] |

Table 3: Purified Product Specifications

| Product | Purity (% wt.) | Recovery (%) |

|---|---|---|

| p-Diisopropylbenzene | 99.8 | 99.9 |

| Benzene | 99.7 | 99.9 |

Data reflects the purification of the precursor, p-DIPB, which is indicative of the high efficiency of multi-column distillation processes.[12][13]

Analytical Methods

The purity and composition of reaction mixtures and final products are typically analyzed using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (GC/MS), are standard methods for separating and quantifying p-diisopropenylbenzene and its related impurities.[14][15]

Process Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of p-diisopropenylbenzene.

Caption: Overall workflow for p-diisopropenylbenzene synthesis and purification.

Caption: Detailed workflow of the continuous purification process.

Conclusion

The synthesis of p-diisopropenylbenzene is a well-established industrial process centered on the catalytic dehydrogenation of p-diisopropylbenzene. The primary technical challenge lies in the purification of the final product. The development of continuous fractional distillation, coupled with the hydrogenation and recycling of impurity streams, has enabled the efficient production of high-purity p-diisopropenylbenzene. This approach not only prevents product loss through polymerization but also enhances process sustainability by regenerating the starting material from by-products. A thorough understanding of these synthesis and purification methodologies is essential for professionals working with this versatile monomer in polymer science and chemical manufacturing.

References

- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 2. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1392628B1 - Production of diisopropylbenzene - Google Patents [patents.google.com]

- 4. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 5. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]

- 6. US2839591A - Preparation of m-and p-diisopropylbenzene by isomerizing dhsopropylbenzenes in the prsence of aluminum chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]

- 11. 1,4-Diisopropenylbenzene | 1605-18-1 | Benchchem [benchchem.com]

- 12. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 13. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Characteristics of CAS 1605-18-1 (1,4-Diisopropenylbenzene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound with CAS number 1605-18-1, chemically identified as 1,4-Diisopropenylbenzene. This aromatic hydrocarbon is of significant interest in polymer chemistry and as a versatile intermediate in organic synthesis. Its bifunctional nature, owing to the two isopropenyl groups, allows for its use as a monomer and cross-linking agent in the production of various polymers. Furthermore, its potential applications in drug delivery systems and its observed biological activities warrant a detailed examination for professionals in drug development. This document outlines its properties, experimental protocols for their determination, and key experimental workflows relevant to its synthesis and application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

Identification and General Properties

| Property | Value | Reference(s) |

| CAS Number | 1605-18-1 | [1][2][3][4] |

| Chemical Name | This compound | [1][2][3][4] |

| Synonyms | p-Diisopropenylbenzene, 1,4-Bis(1-methylethenyl)benzene | [3][5] |

| Molecular Formula | C₁₂H₁₄ | [2][5] |

| Molecular Weight | 158.24 g/mol | [2][5] |

| Physical Form | White to off-white crystalline solid | [4][6] |

Tabulated Physical and Chemical Data

| Property | Value | Experimental Conditions | Reference(s) |

| Melting Point | 63-67 °C | [6] | |

| Boiling Point | 239.9 °C | 760 mmHg | [2] |

| 46-48 °C | 0.07 Torr | [6] | |

| Density | 0.9425 g/cm³ (estimate) | [6] | |

| Solubility | Soluble in Acetone | [4][6] | |

| Insoluble in water | |||

| Refractive Index | 1.4840 (estimate) | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties, as well as for the synthesis and analysis of this compound, are provided below.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.[5]

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

The sample is heated at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.[3][7]

-

The apparatus is allowed to cool, and a new sample is prepared.

-

The new sample is heated rapidly to about 15-20 °C below the approximate melting point.[7]

-

The heating rate is then reduced to 1-2 °C per minute.[3][7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]

Determination of Boiling Point (at reduced pressure)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At reduced pressure, the boiling point is lower than at atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or heating block

-

Vacuum source and manometer

Procedure:

-

A small amount (a few milliliters) of this compound is placed in the test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 0.07 Torr).

-

The test tube is gently heated in the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.[8]

Determination of Solubility in Acetone

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipette or burette

-

Analytical balance

Procedure:

-

A known mass of this compound (e.g., 100 mg) is weighed and placed into a test tube.[1]

-

Acetone is added incrementally (e.g., in 0.1 mL portions) from a pipette or burette.[1]

-

After each addition, the test tube is vigorously shaken or vortexed until the solid is completely dissolved.[1]

-

The total volume of acetone required to completely dissolve the solid is recorded.

-

The solubility can be expressed as g/100 mL or mol/L.

Purity Determination by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of a sample can be determined by the relative area of the main peak compared to the total area of all peaks.

Apparatus:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for aromatic hydrocarbons (e.g., HP-INNOWax)[9]

-

Injector system

-

Data acquisition and processing software

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a high-purity solvent (e.g., acetone or dichloromethane).

-

Instrumental Parameters (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen[9]

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 220 °C and held for 5 minutes. (This is a representative program and should be optimized).

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

The sample is injected into the GC.

-

The resulting chromatogram is analyzed. The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.

Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.[3]

-

The solution should be clear and free of any solid particles. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.

-

-

¹H NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard ¹H NMR spectrum is acquired. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

A ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[3]

-

-

Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure of this compound.

Experimental Workflows and Signaling Pathways

Synthesis of this compound

This compound is typically synthesized by the dehydrogenation of 1,4-diisopropylbenzene.[10][11] The following diagram illustrates a general workflow for this process.

Free-Radical Polymerization

This compound can be polymerized via a free-radical mechanism to form cross-linked or linear polymers depending on the reaction conditions. The following diagram shows a typical workflow for free-radical polymerization.

Biological Activity: Cytotoxicity Assay Workflow

While specific signaling pathways for this compound are not well-documented, its cytotoxic effects against cancer cells can be assessed using standard assays like the MTT assay. The following diagram illustrates the logical workflow for such an experiment.

Health and Safety

This compound is classified as an irritant.[5] It is irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[12][13][14][15] All work should be conducted in a well-ventilated fume hood.[12][13][14][15] Store in a cool, dry place away from heat and sources of ignition, preferably under an inert atmosphere as it is air and heat sensitive.[14] In case of contact, flush the affected area with plenty of water.[14] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[12][13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. mun.ca [mun.ca]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Method of Analysis for Acetone | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-DIISOPROPYLBENZENE(100-18-5) 1H NMR [m.chemicalbook.com]

- 12. This compound(1605-18-1) 13C NMR spectrum [chemicalbook.com]

- 13. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 14. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Isopropenyl Group on a Benzene Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The isopropenyl group (1-methylethenyl) attached to a benzene ring, as seen in the archetypal molecule α-methylstyrene, presents a versatile scaffold for chemical synthesis. This guide provides an in-depth analysis of the reactivity of this functional group, focusing on its dual nature: the reactivity of the olefinic bond and the influence of the group on the aromatic system. This document details key reaction pathways, provides quantitative data from cited experiments, and outlines detailed protocols for synthetic transformations.

Electronic Effects of the Isopropenyl Substituent

The isopropenyl group's influence on the reactivity of the benzene ring is a nuanced interplay of inductive and resonance effects. Unlike a saturated alkyl group which is a simple electron-donating group (EDG) through an inductive effect (+I), the isopropenyl group's π-system can conjugate with the aromatic ring.

-

Inductive Effect (-I): The sp2 hybridized carbons of the vinyl group are more electronegative than the sp3 carbons of a corresponding alkyl group, leading to a weak inductive withdrawal of electron density from the ring.

-

Resonance Effect (+M): The π-bond of the isopropenyl group can donate electron density into the aromatic ring via resonance (p-π conjugation). This effect increases the electron density of the ring system, particularly at the ortho and para positions.

Overall, the resonance effect generally dominates, making the isopropenyl group an activating group and an ortho, para-director for electrophilic aromatic substitution.[1][2] This activation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[2][3] The Hammett equation, which provides a quantitative measure of the electronic effect of a substituent, can be used to predict reactivity.[4][5][6] An electron-donating substituent will have a negative σ value, while an electron-withdrawing group will have a positive σ value.[4]

Reactions at the Isopropenyl Double Bond

The primary site of reactivity for isopropenyl-substituted benzenes is the carbon-carbon double bond. This alkene functionality undergoes a variety of transformations, including additions, polymerization, and metal-catalyzed cross-coupling reactions.

Electrophilic Addition

Alkenes are electron-rich and readily react with electrophiles.[7] The electrophilic addition to the isopropenyl group is highly regioselective, following Markovnikov's Rule .[8] The reaction proceeds via the formation of the most stable carbocation intermediate. Attack of an electrophile (E+) on the terminal CH₂ carbon results in a stable tertiary benzylic carbocation, which is stabilized by both hyperconjugation and resonance with the adjacent benzene ring. Subsequent attack by a nucleophile (Nu-) yields the Markovnikov product.

// Arrows for mechanism AMS:e -> ENu:w [ltail=cluster_start, lhead=cluster_intermediate, label="Slow, Rate-Determining", color="#EA4335"]; Carbocation:e -> Product:w [ltail=cluster_intermediate, lhead=cluster_product, label="Fast", color="#34A853"]; } /dot Caption: Mechanism of Electrophilic Addition to α-Methylstyrene.

An experiment involving the addition of hypobromous acid ("HOBr", generated from N-bromosuccinimide in aqueous acetone) to α-methylstyrene confirms this regioselectivity, yielding 1-bromo-2-phenyl-2-propanol as the major product.[9][10]

Hydrogenation (Reduction)

The double bond of the isopropenyl group can be selectively hydrogenated to form the corresponding isopropyl group without affecting the aromatic ring. This transformation is industrially significant for converting α-methylstyrene (AMS), a byproduct of the cumene process for phenol production, back into cumene (isopropylbenzene).[11][12]

Table 1: Conditions for α-Methylstyrene (AMS) Hydrogenation

| Catalyst System | Pressure | Temperature (°C) | AMS Conversion (%) | Product | Reference(s) |

|---|---|---|---|---|---|

| Palladium on Alumina (Pd/Al₂O₃) | 10 - 20 bar | 70 - 100 | High | Cumene | [13] |

| Two-bed: Nickel & Noble Metal | 0.4 - 0.8 MPa (4-8 bar) | 60 - 100 | >99.9 | Cumene | [12] |

| Mediated Electrochemical (Pd catalyst) | Atmospheric | 60 | up to 96 | Cumene | [11] |

| IrCl₃(Me₂SO)₃ / Isopropyl alcohol | Not specified | Not specified | 12 | Cumene |[11] |

A study on the reaction kinetics of AMS hydrogenation utilized a Pd/Al₂O₃ catalyst. The intrinsic kinetic law was investigated under a wide range of operating conditions: 0.1-0.2 g catalyst loading, 0.5-100 wt% AMS concentration, 10-20 bar hydrogen pressure, and temperatures between 70-100°C (343-373 K).[13] In a typical industrial process, a crude cumene stream containing 1-10 wt% AMS is supplied to a fixed-bed hydrogenation reactor.[12] Using a dual-catalyst system (Nickel followed by a noble metal), an overall AMS hydrogenation of 99.9% was achieved at pressures of 0.4-0.8 MPa and temperatures of 60-100°C.[12]

Polymerization

α-Methylstyrene is a well-known monomer that can undergo polymerization via cationic or anionic mechanisms to form poly(α-methylstyrene).[14][15] Due to steric hindrance from the α-methyl group, it has a low ceiling temperature, meaning polymerization is often performed at low temperatures to favor polymer formation over depolymerization.

The cationic polymerization of α-methylstyrene (AMS) can be carried out in a heterogeneous system using an acid-activated clay catalyst (Maghnite-Na). A typical procedure involves mixing 16.9 mmol of AMS with 0.3g of the catalyst in a sealed tube. The mixture is stirred at a controlled temperature (e.g., 0°C) for a defined period (e.g., 6 hours). The resulting polymer is then extracted with a solvent like dichloromethane, precipitated in methanol, washed, and dried under vacuum to determine the yield gravimetrically.[14]

Living anionic polymerization offers excellent control over molecular weight and polydispersity. In a specialized reactor under an inert argon atmosphere, anhydrous toluene and AMS monomer are introduced. The reaction medium is cooled to a low temperature (e.g., -25°C or -78°C). An initiator, such as s-BuLi or n-BuLi, is added to begin the polymerization, often indicated by an intense color change.[15][16][17] The reaction proceeds until the monomer is consumed, after which it is terminated by adding a quenching agent like anhydrous alcohol. The polymer is isolated by precipitation in methanol, followed by filtration and drying.[17]

Table 2: Representative Data for Anionic Polymerization of AMS

| Initiator | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI | Reference |

|---|---|---|---|---|---|

| s-BuLi | -25 | 91 | 312,000 | 1.06 | [17] |

| n-BuLi | -15 | Not specified | 1670 (copolymer) | - |[16] |

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group of isopropenyl-substituted benzenes can participate in powerful C-C bond-forming reactions like the Heck and Suzuki couplings, especially when the aromatic ring is functionalized with a halide. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery.

This reaction couples an organoboron species with an organic halide. For a substrate like 1-bromo-2-isopropenylbenzene, the reaction creates a new C-C bond at the site of the bromine atom, preserving the isopropenyl group.

The Heck reaction couples an organic halide with an alkene. Here, the isopropenyl group itself can act as the alkene coupling partner, reacting with an aryl or vinyl halide.

To an oven-dried reaction vessel, add the isopropenyl-substituted aryl halide (1.0 equiv), the arylboronic acid or ester (1.2 equiv), a base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand if required. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add the degassed solvent via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Perform an aqueous workup, dry the organic layer, and purify the crude product by column chromatography.[18][19][20]

Table 3: Example Conditions for Cross-Coupling of 1-Bromo-2-isopropenylbenzene

| Reaction Type | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Potential Product Class | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | Substituted biaryls | [18] |

| Heck | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100 | Substituted stilbenes | [18] |

| Sonogashira | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (2) | THF | 65 | Aryl alkynes |[18] |

Olefin Metathesis

Olefin metathesis is a powerful reaction that rearranges C=C double bonds, catalyzed by metal-carbene complexes (e.g., Grubbs or Schrock catalysts).[21][22] Isopropenylbenzene can participate in cross-metathesis (CM) with other alkenes.[23][24] This reaction allows for the "swapping" of alkene fragments, providing a route to more complex substituted alkenes. Due to the formation of volatile byproducts like ethylene, these reactions can often be driven to completion.[22]

Conclusion

The isopropenyl group, when attached to a benzene ring, offers a rich and diverse platform for chemical transformations. Its reactivity is characterized by the facile electrophilic addition to the double bond in a highly regioselective manner and its ability to undergo controlled polymerization. Furthermore, the isopropenylbenzene framework is an excellent substrate for hydrogenation and a versatile partner in modern synthetic methodologies like palladium-catalyzed cross-coupling and olefin metathesis. The electronic influence of the group also activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. This dual reactivity makes isopropenyl-substituted aromatics valuable building blocks for researchers in materials science and drug development.

References

- 1. stpeters.co.in [stpeters.co.in]

- 2. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. researchgate.net [researchgate.net]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. ERIC - EJ824928 - Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of [alpha]-Methylstyrene, Journal of Chemical Education, 2008-Jan [eric.ed.gov]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. electrochemsci.org [electrochemsci.org]

- 12. US7381854B2 - Selective hydrogenation of alpha-methyl-styrene to cumene - Google Patents [patents.google.com]

- 13. uotechnology.edu.iq [uotechnology.edu.iq]

- 14. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 15. polymersource.ca [polymersource.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CA2515041A1 - Method for the preparation of poly (.alpha.-methylstyrene) - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. youtube.com [youtube.com]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 22. fiveable.me [fiveable.me]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. alfachemic.com [alfachemic.com]

Spectroscopic Analysis of 1,4-Diisopropenylbenzene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of 1,4-diisopropenylbenzene, a key bifunctional monomer used in the synthesis of polymers and other advanced materials. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, offering a foundational reference for its identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

This compound is a symmetrical aromatic hydrocarbon with the chemical formula C₁₂H₁₄. Its structure consists of a central benzene ring substituted at the para positions with two isopropenyl groups. This unique arrangement of vinyl and methyl groups attached to an aromatic core gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification and for monitoring its chemical transformations.

The following sections provide a detailed breakdown of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, complete with data tables, spectral interpretations, and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural features of this compound, providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the vinyl protons, and the methyl protons. Due to the molecule's symmetry, the spectrum is relatively simple.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | Singlet | 4H | Aromatic (Ar-H) |

| 5.38 | Singlet | 2H | Vinylic (=CH₂) |

| 5.09 | Singlet | 2H | Vinylic (=CH₂) |

| 2.15 | Singlet | 6H | Methyl (CH₃) |

Note: Data acquired in CDCl₃ at 90 MHz.

The aromatic protons appear as a singlet at 7.42 ppm, indicating their chemical equivalence. The two vinylic protons of the isopropenyl group are diastereotopic and thus appear as two distinct singlets at 5.38 ppm and 5.09 ppm. The six equivalent methyl protons give rise to a single sharp peak at 2.15 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.7 | Quaternary Vinylic (=C) |

| 138.4 | Quaternary Aromatic (Ar-C) |

| 126.0 | Aromatic (Ar-CH) |

| 113.1 | Vinylic (=CH₂) |

| 21.8 | Methyl (CH₃) |

Note: Data acquired in CDCl₃ at 22.63 MHz.

The spectrum shows five distinct carbon signals, consistent with the molecule's symmetry. The quaternary vinylic and aromatic carbons appear at 142.7 ppm and 138.4 ppm, respectively. The aromatic methine carbons are observed at 126.0 ppm, while the vinylic methylene carbons are at 113.1 ppm. The methyl carbons are found in the aliphatic region at 21.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3089 | Medium | =C-H Stretch (Aromatic and Vinylic) |

| 2977, 2921 | Strong | C-H Stretch (Methyl) |

| 1627 | Strong | C=C Stretch (Vinylic) |

| 1510 | Strong | C=C Stretch (Aromatic) |

| 1413 | Medium | C-H Bend (Methyl) |

| 894 | Strong | =C-H Bend (Out-of-plane, Vinylic) |

| 832 | Strong | C-H Bend (Out-of-plane, p-disubstituted) |

The IR spectrum clearly indicates the presence of both aromatic and alkene functionalities. The peaks above 3000 cm⁻¹ are characteristic of C-H stretches on sp² hybridized carbons. The strong absorptions just below 3000 cm⁻¹ correspond to the methyl C-H stretches. The prominent peaks at 1627 cm⁻¹ and 1510 cm⁻¹ are due to the C=C stretching vibrations of the vinyl groups and the benzene ring, respectively. The strong out-of-plane bending vibrations at 894 cm⁻¹ and 832 cm⁻¹ are diagnostic for the terminal vinyl groups and the 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100.0 | [M]⁺ (Molecular Ion) |

| 143 | 51.6 | [M-CH₃]⁺ |

| 128 | 28.4 | [M-2CH₃]⁺ |

| 117 | 15.2 | [M-C₃H₅]⁺ |

| 115 | 17.1 | [C₉H₇]⁺ |

| 103 | 8.7 | [C₈H₇]⁺ |

| 91 | 4.8 | [C₇H₇]⁺ (Tropylium) |

| 77 | 5.2 | [C₆H₅]⁺ (Phenyl) |

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 158, which corresponds to the molecular weight of this compound. The base peak is the molecular ion, indicating its relative stability. A significant fragment is observed at m/z 143, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Further fragmentation leads to the peak at m/z 128, resulting from the loss of two methyl groups. Other notable fragments provide further evidence for the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Instrumental Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: -10 to 220 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of solid this compound onto the ATR crystal to ensure full coverage.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Assign the peaks to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

For GC-MS, use an appropriate capillary column (e.g., non-polar) and temperature program to separate the analyte from the solvent and any impurities.

-

Ionize the sample using a standard electron ionization source (70 eV).

Instrumental Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: m/z 40-400.

-

Scan Speed: Dependant on the instrument and sample introduction method.

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to aid in structural confirmation.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Stability and Degradation of 1,4-Diisopropenylbenzene

Disclaimer: This document synthesizes available information on the thermal properties of this compound (1,4-DIPB) and its derivatives. Quantitative thermal stability data specifically for the 1,4-DIPB monomer is not extensively available in the public domain. Therefore, some information presented is based on data from its polymers and general principles of thermal analysis.

Introduction

This compound (1,4-DIPB) is an aromatic organic compound with the chemical formula C₁₂H₁₄. It is characterized by a benzene ring substituted with two isopropenyl groups at the para position. This bifunctionality makes it a valuable monomer and cross-linking agent in the synthesis of various polymers, including polyindanes and other thermosets. Understanding the thermal stability and degradation pathways of 1,4-DIPB is crucial for its application in polymerization processes, where temperature control is critical, as well as for ensuring the thermal performance of the resulting polymeric materials. This guide provides a comprehensive overview of the thermal behavior of 1,4-DIPB, drawing from available literature on its polymers and related compounds.

Thermal Stability of this compound and its Polymers

The thermal stability of a compound refers to its resistance to decomposition at high temperatures. For 1,4-DIPB, this is a critical parameter, particularly in the context of polymerization reactions which are often conducted at elevated temperatures. While specific thermogravimetric data for the monomer is scarce, the thermal performance of polymers derived from 1,4-DIPB provides significant insights into its inherent stability.

Polymers synthesized using 1,4-DIPB are known for their high thermal stability. For instance, photopolymerized poly(m-indane), a related polymer, is reported to be stable up to approximately 450°C under a nitrogen atmosphere.[1] Cationically polymerized 1,3-diisopropenylbenzene can produce a polymer that is stable to thermal decomposition up to 400°C under nitrogen.[1]

Table 1: Summary of Thermal Stability Data for Polymers Derived from Diisopropenylbenzene

| Polymer System | Method | Key Findings |

| Photopolymerized poly(m-indane) | TGA | Stable up to approximately 450°C under nitrogen.[1] |

| Cationically polymerized 1,3-diisopropenylbenzene | TGA | Stable to thermal decomposition up to 400°C under nitrogen.[1] |

| Polyindanes | DSC | Decomposition temperature ≥ 450°C; Glass transition temperature (Tg) ≈ 210°C. |

| Polymers from hydrosilylation polymerization of 1,4-DIPB | TGA | 5% weight-loss temperature (Td) of 351°C.[2] |

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed methodologies adapted from literature for the analysis of polymers, which can be applied to the 1,4-DIPB monomer.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 1,4-DIPB begins to decompose and to characterize its weight loss profile as a function of temperature.

Methodology:

-

Instrument: A simultaneous thermal analyzer (STA) or a dedicated TGA instrument.

-

Sample Preparation: A small, accurately weighed sample of 1,4-DIPB (typically 5-10 mg) is placed in a ceramic or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20 ml/min) to prevent oxidative degradation.[1]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-700°C) at a constant heating rate. Common heating rates include 5°C/min, 10°C/min, and 20°C/min.[1]

-

Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures at specific weight loss percentages (e.g., T5%, T10%, T50%), and the temperature of maximum decomposition (Tmax).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events and with decomposition.

Methodology:

-

Instrument: A Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed sample of 1,4-DIPB (typically 4-8 mg) is hermetically sealed in an aluminum pan.[3] An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a nitrogen atmosphere with a consistent flow rate.[3]

-

Heating Program: A typical DSC program involves an initial heating ramp to a temperature above the expected melting point, followed by a controlled cooling ramp, and a second heating ramp.[3] This helps to erase the sample's prior thermal history. A common heating rate is 10°C/min.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks can indicate melting, while exothermic peaks can signify crystallization or decomposition. The glass transition temperature (Tg) is observed as a step change in the baseline.

Degradation Pathways

The thermal degradation of this compound is expected to proceed through radical mechanisms, particularly at elevated temperatures. The isopropenyl groups are the most likely sites for initial bond scission.

A plausible degradation pathway involves the homolytic cleavage of the C-C bond between the benzene ring and the isopropenyl group, or the C-H bond in the methyl group of the isopropenyl substituent. This would generate highly reactive free radicals. These radicals can then participate in a variety of subsequent reactions, including:

-

Polymerization: The free radicals can initiate the polymerization of other 1,4-DIPB monomers, leading to the formation of oligomers and polymers.

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of more stable molecules and new radical species.

-

Fragmentation: The initial radicals or larger polymeric fragments can undergo further fragmentation, leading to the formation of smaller volatile molecules. Pyrolysis studies of related compounds have identified derivatives of indene and dimethylnaphthalene as potential degradation products.[4]

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

Caption: Proposed radical-based thermal degradation pathway for this compound.

Conclusion

While a detailed quantitative analysis of the thermal stability of monomeric this compound is not extensively documented, the high thermal stability of its resulting polymers suggests that the monomer itself possesses a robust aromatic core. The degradation of 1,4-DIPB at elevated temperatures is likely to proceed via free radical mechanisms, leading to a complex mixture of products including oligomers, polymers, and smaller volatile fragments. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own detailed thermal analysis of 1,4-DIPB to ascertain its specific thermal properties for various applications. Further research into the pyrolysis of 1,4-DIPB would be beneficial for a more complete understanding of its degradation products and mechanisms.

References

An In-depth Technical Guide to the Solubility of 1,4-Diisopropenylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-diisopropenylbenzene in various organic solvents. This document is intended to support research and development activities where this compound is utilized as a monomer, crosslinking agent, or chemical intermediate. Given its importance in polymer chemistry and organic synthesis, understanding its behavior in different solvents is critical for process design, purification, and formulation.

Introduction to this compound

This compound (p-DIPEB) is an aromatic organic compound with the chemical formula C₁₂H₁₄. It consists of a benzene ring substituted with two isopropenyl groups at the para positions. This bifunctional monomer is of significant interest in the production of polymers, including specialty rubbers and crosslinked plastics. Its solubility characteristics are a fundamental physical property governing its application in solution polymerization, purification processes such as recrystallization, and in the formulation of coatings and adhesives.

Solubility Profile of this compound

The solubility of a compound is dictated by the principle of "like dissolves like," where nonpolar or weakly polar solutes tend to dissolve in nonpolar or weakly polar solvents. This compound, being a hydrocarbon with a nonpolar aromatic ring and alkyl groups, is expected to be soluble in a range of organic solvents and insoluble in polar solvents like water.

Quantitative Solubility Data

Qualitative Solubility Data

Qualitative data indicates the general compatibility of this compound and its saturated analog, 1,4-diisopropylbenzene, with common organic solvents. This information is valuable for initial solvent screening and selection.

| Compound | Solvent | Solubility |

| This compound | Acetone | Soluble[1][2] |

| 1,4-Diisopropylbenzene (related compound) | Alcohol | Soluble[3][4][5][6] |

| Ether | Soluble[3][4][5][6] | |

| Benzene | Soluble[3][4][5][6] | |

| Toluene | Soluble[7] | |

| Hexane | Soluble[7][8] | |

| Chloroform | Sparingly Soluble[4] | |

| Methanol | Slightly Soluble[4] | |

| Water | Insoluble[3][4][5][6] |

Experimental Protocol for Solubility Determination

The following section details a standard laboratory protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the "shake-flask" method, is a reliable technique for obtaining equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Distilled or deionized water (for cleaning)

Equipment:

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Screw-cap vials or flasks

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Pre-weighed glass vials for sample collection

-

Spatula

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature.

-

Allow the mixture to shake for a sufficient period to reach equilibrium. This can take several hours (typically 24-48 hours) to ensure the dissolution process is complete.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to rest in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization of the solute.

-

Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed (tared) collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the mass of the collection vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven should be well-ventilated.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solid (solute) by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution collected.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (requires solvent density at the experimental temperature).

Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While it is qualitatively established as being soluble in nonpolar solvents like acetone, a notable gap exists in the public domain regarding comprehensive quantitative data. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound under their specific laboratory conditions. Such data is invaluable for optimizing chemical processes, developing new formulations, and advancing fundamental research in polymer science and organic synthesis.

References

- 1. 1605-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound CAS#: 1605-18-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1,4-DIISOPROPYLBENZENE | 100-18-5 [chemicalbook.com]

- 5. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

Navigating the Safe Handling of 1,4-Diisopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of 1,4-diisopropylbenzene (1,4-DIPB). Designed for a scientific audience, this document synthesizes critical data on the substance's properties, toxicity, and safe handling procedures, supported by detailed experimental context and visual aids to ensure clarity and practical application in a laboratory setting.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of 1,4-DIPB is the foundation of a robust safety protocol. The following tables summarize key quantitative data, facilitating a clear comparison of its physical, chemical, and toxicological characteristics.

Table 1: Physical and Chemical Properties of 1,4-Diisopropylbenzene

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Pungent | [5] |

| Melting Point | -17 °C (1.4 °F) | [3][6][7][8] |

| Boiling Point | 203-210 °C (397.4-410 °F) | [3][7][8] |

| Density | 0.857 g/cm³ at 25 °C (77 °F) | [2][8] |

| Vapor Pressure | 0.246 - 0.33 hPa at 20-25 °C | [4][8][9] |

| Vapor Density | 5.6 (vs air) | [8][9] |

| Water Solubility | Insoluble | [7][9][10] |

| Flash Point | 76 - 77 °C (168.8 - 170.6 °F) (closed cup) | [3][5][11][12] |

| Autoignition Temperature | No data available | [11] |

Table 2: Toxicological Data for 1,4-Diisopropylbenzene

| Endpoint | Value | Species | Test Guideline | Source(s) |

| Acute Oral Toxicity (LD50) | > 3200 mg/kg | Rat | OECD 401 | [9][12][13] |

| Acute Dermal Toxicity (LD50) | 1100 mg/kg (ATE) | - | - | [12] |

| Acute Inhalation Toxicity (LC50/4h) | 11 mg/L (ATE) | - | - | [12] |

| Skin Corrosion/Irritation | Irritating to skin | Guinea pig | OECD 404 | [9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | - | - | [11] |

| Respiratory Irritation | May cause respiratory irritation | - | - | [1][11] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,4-DIPB is classified with the following hazards:

-

Flammable liquids (Category 4), H227: Combustible liquid.[2]

-

Skin irritation (Category 2), H315: Causes skin irritation.[1][2]

-

Eye irritation (Category 2), H319: Causes serious eye irritation.[11]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1]

-

Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[9]

Section 3: Experimental Protocols

The toxicological data presented in this guide are derived from standardized testing methodologies. Below are summaries of the key experimental protocols referenced.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline details a method for assessing the acute toxic effects of a substance administered orally.[9]

-

Principle: The test substance is administered in graduated doses to groups of fasted animals (typically rats), with one dose level per group.[9]

-

Procedure:

-

Dose Selection: Doses are chosen to elicit a range of toxic effects, from no effect to mortality. A sighting study may be performed to determine the appropriate dose range.[9]

-

Administration: The substance is administered by gavage using a stomach tube or a suitable intubation cannula.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

-

Necropsy: All animals, including those that die during the test and survivors at the end of the observation period, are subjected to a gross necropsy.[9]

-

-

Data Analysis: The LD50 (the statistically derived dose that is expected to cause death in 50% of the treated animals) is calculated.[9]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[4][8][10]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit).[4]

-

Procedure:

-

Application: 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of clipped skin and covered with a gauze patch.[4]

-

Exposure: The exposure period is typically 4 hours.[4]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[4]

-

-

Data Analysis: The severity of skin reactions is scored and used to classify the substance's irritation potential.[4]

Section 4: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when working with 1,4-DIPB to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical splash goggles or a face shield that complies with approved standards such as EN166 (EU) or NIOSH (US).[11][14]

-

Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn.[9][14] Breakthrough time and glove thickness should be considered based on the specific laboratory conditions.

-

Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant aprons or suits may be necessary.[2][14]

-

Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if vapors or mists are generated, a respirator with an appropriate filter (e.g., Type ABEK) must be used in accordance with a respiratory protection program.[9][14]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations below exposure limits.[11][14]

-

Use spark-proof tools and explosion-proof equipment due to the combustible nature of the substance.[14]

-

Ensure eyewash stations and safety showers are readily accessible.[11]

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give small quantities of water to drink. Seek immediate medical attention.[14]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray (fog), or alcohol-resistant foam.[11][14][15] Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is combustible and may form explosive mixtures with air upon intense heating.[9] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Decomposition products may include carbon monoxide and carbon dioxide.[14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][14]

Accidental Release Measures

-